methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate
Description
Methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is a structurally complex molecule featuring a thiazolo[4,3-d]pyrimidine core fused with a bicyclic system containing sulfur and nitrogen atoms. Key functional groups include a methyl benzoate ester, an acetamido linker, and an isopropyl substituent at the 6-position of the thiazolo-pyrimidine scaffold. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
methyl 4-[[2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-10(2)22-16(24)15-13(9-28-20-15)21(18(22)26)8-14(23)19-12-6-4-11(5-7-12)17(25)27-3/h4-7,9-10H,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKQEDPYAUFFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,3-d]pyrimidine core, which is then functionalized to introduce the acetamido and benzoate groups. Common reagents used in these reactions include acetic anhydride, methyl benzoate, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Thiazolo Pyrimidine Derivatives
Comparison with Pyrimidine-Oxazine Hybrids
Compounds like 7a-c () incorporate pyrimidine-oxazine scaffolds instead of thiazolo-pyrimidine systems. Key differences include:
- Synthetic Routes : The main compound’s synthesis likely employs amide coupling (as in ), whereas 7a-c are formed via nucleophilic substitution with cesium carbonate .
Benzoate Ester Analogues with Varied Heterocyclic Substituents
Ethyl benzoate derivatives () share the ester motif but differ in heterocyclic substituents (e.g., pyridazine, isoxazole). Notable contrasts:
- Heterocycle Size and Electronics : Pyridazine (two adjacent N atoms) is more electron-deficient than the thiazolo-pyrimidine core, affecting binding to aromatic residues in targets.
- Ester Alkyl Groups : Methyl esters (main compound) are metabolized slower than ethyl esters (), influencing pharmacokinetics .
Table 2: Benzoate Ester Derivatives with Heterocyclic Substituents
Biological Activity
Methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is a complex organic compound belonging to the thiazolo[4,3-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure and Synthesis
The compound's structure features a thiazole ring fused with a pyrimidine system, which is known to exhibit significant biological properties. The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:
- Reagents : Dimethylformamide (DMF) as a solvent and triethylamine as a catalyst.
- Conditions : Control of temperature and reaction times to optimize yields and purity.
Antimicrobial Properties
Research indicates that thiazolo[4,3-d]pyrimidines possess antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory activity against various bacterial strains. A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Thiazolo[4,3-d]pyrimidines have been studied for their ability to inhibit enzymes involved in metabolic pathways. Molecular docking studies suggest that these compounds can bind effectively to specific enzyme sites .
Case Studies
- Antibacterial Activity : A study synthesized several thiazolo[4,3-d]pyrimidine derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research has also explored the anticancer potential of thiazole derivatives. Compounds in this class have been shown to induce apoptosis in cancer cell lines through various mechanisms including enzyme inhibition and receptor modulation .
Pharmacological Applications
This compound exemplifies the intersection of synthetic chemistry and biological application in drug discovery processes. Its potential applications include:
- Antimicrobial agents : Targeting infections caused by resistant bacterial strains.
- Anticancer drugs : Acting on specific pathways involved in tumor growth.
Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Synthesis Conditions
| Reagent | Role | Conditions |
|---|---|---|
| Dimethylformamide (DMF) | Solvent | Controlled temperature |
| Triethylamine | Catalyst | Reaction time optimization |
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, microwave-assisted synthesis may reduce reaction times compared to traditional reflux methods . Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC/DMAP) to form the acetamido linkage.
- Heterocycle formation : Cyclization of the thiazolo-pyrimidine core under acidic or basic conditions, monitored via TLC or HPLC .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) to isolate the product in ≥95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., benzoate methyl at δ ~3.8 ppm, thiazole protons at δ ~7.5-8.5 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~450-470) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What are the primary challenges in achieving high yields during the synthesis of the thiazolo-pyrimidine core?
- Methodological Answer : Common challenges include:
- Regioselectivity : Competing pathways during cyclization may produce undesired isomers. Use steric or electronic directing groups (e.g., isopropyl at position 6) to favor the desired product .
- By-product formation : Side reactions (e.g., over-oxidation of sulfur) can be mitigated by controlling reaction time and using inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoate or thiazolo-pyrimidine moieties) influence biological activity?
- Methodological Answer : Use structure-activity relationship (SAR) studies:
- Bioisosteric replacements : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on enzyme binding .
- Electron-withdrawing groups : Introduce fluorine or nitro groups on the benzoate ring to modulate electronic properties and solubility (Table 1) .
Table 1 : Impact of Substituents on IC50 (Enzyme Inhibition)
| Substituent | Position | IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| -OCH3 | Para | 120 ± 15 | 0.45 |
| -F | Para | 85 ± 10 | 0.32 |
| -NO2 | Meta | 250 ± 30 | 0.18 |
| Data derived from analogs in |
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme sources (e.g., recombinant human kinases) .
- Metabolic stability testing : Evaluate half-life in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
- Crystallography : Resolve binding modes using X-ray structures of the compound-enzyme complex (e.g., PDB entries for related thiazolo-pyrimidines) .
Q. How can in silico modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Computational approaches include:
- Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with backbone carbonyls) .
- ADMET prediction : SwissADME or ProTox-II to prioritize derivatives with favorable toxicity and absorption profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
